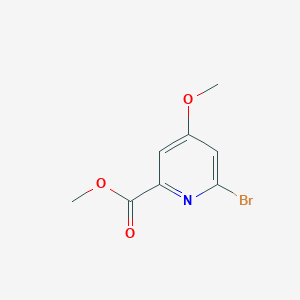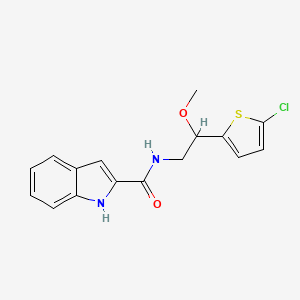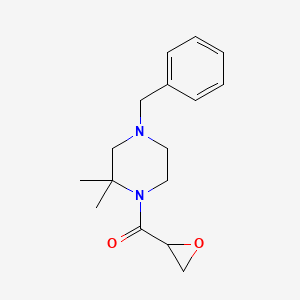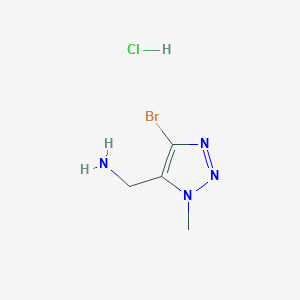
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CCMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CCMA is a small molecule that belongs to the class of N-aryl substituted acetamides. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of pro-inflammatory mediators. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, which makes it a promising candidate for the development of novel therapeutics. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is a multistep process that requires specialized equipment and expertise, which can make it difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate the mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in more detail. This could involve studying the effects of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide on various signaling pathways that are involved in inflammation and cancer. Another potential direction is to optimize the synthesis method of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide to improve its yield and scalability. Additionally, future studies could focus on the development of novel formulations of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in humans.
Synthesemethoden
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with cyclopentylmethylamine to form N-(cyclopentylmethyl)-4-methoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to yield 2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. The overall yield of this synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also demonstrated anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit angiogenesis, which is a process that is critical for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZQNKZMBFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)


![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)

